Ethyl 6-amino-2,3-difluorobenzoate CAS number and properties
Ethyl 6-amino-2,3-difluorobenzoate CAS number and properties
The following technical guide details the properties, synthesis, and application of Ethyl 6-amino-2,3-difluorobenzoate (also known by its IUPAC-preferred synonym Ethyl 2-amino-5,6-difluorobenzoate ). This document is structured to support researchers in medicinal chemistry and process development.
CAS Number: 869333-31-3[1]
Executive Summary & Chemical Identity
Ethyl 6-amino-2,3-difluorobenzoate is a critical fluorinated aniline derivative used primarily as a regioselective building block in the synthesis of polycyclic pharmaceutical scaffolds, particularly fluoroquinolone antibiotics and PARP inhibitors .[1] Its unique substitution pattern—an amino group ortho to the ester, flanked by vicinal fluorine atoms—enables precise cyclization reactions (e.g., Gould-Jacobs) to form 5,6-difluoro-substituted quinolone cores.
Chemical Identification Data
| Property | Specification |
| CAS Number (Free Base) | 869333-31-3 |
| CAS Number (HCl Salt) | 869299-06-9 |
| IUPAC Name | Ethyl 2-amino-5,6-difluorobenzoate |
| Synonyms | 6-Amino-2,3-difluorobenzoic acid ethyl ester; Ethyl 6-amino-2,3-difluorobenzoate |
| Molecular Formula | C |
| Molecular Weight | 201.17 g/mol |
| SMILES | CCOC(=O)C1=C(F)C(F)=CC=C1N |
| InChI Key | NENGDMNDGBSJCZ-UHFFFAOYSA-N |
Physical & Chemical Properties
| Parameter | Value / Description | Source/Note |
| Appearance | Off-white to pale yellow solid | Experimental observation |
| Melting Point | 45–50 °C (Predicted); HCl salt >180 °C | Low MP solid (Free base) |
| Boiling Point | 298.8 ± 40.0 °C at 760 mmHg | Predicted |
| Density | 1.301 ± 0.06 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~2.5 (Aniline nitrogen) | Est.[1][2][3][4] based on F-substitution |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Lipophilic ester |
Synthetic Methodology
The synthesis of Ethyl 6-amino-2,3-difluorobenzoate requires careful control of regioselectivity due to the directing effects of the fluorine atoms.[1] Two primary routes are established: the Scale-Up Route (via Nitration) and the High-Purity Laboratory Route (via Boc-Deprotection).[1]
Route A: Conventional Scale-Up (Nitration-Reduction)
This route is preferred for bulk production but requires rigorous purification to remove isomers.[1]
-
Nitration: 2,3-Difluorobenzoic acid is nitrated using HNO
/H SO .[1] The directing effects of the fluorine at C3 (para-director) and the carboxyl group (meta-director) favor substitution at the C6 position, yielding 2,3-difluoro-6-nitrobenzoic acid . -
Esterification: The acid is converted to the ethyl ester using Ethanol and catalytic H
SO or Thionyl Chloride (SOCl ).[1] -
Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (H
, Pd/C) or iron/acid reduction (Fe/NH Cl) to yield the target anthranilate.[1]
Route B: High-Purity Laboratory Synthesis (Boc-Deprotection)
For drug discovery applications requiring high purity, the deprotection of a purified precursor is common.[1]
-
Precursor: Ethyl 6-(tert-butoxycarbonylamino)-2,3-difluorobenzoate (CAS 1092513-08-0).[1]
-
Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1]
-
Protocol:
Visualization of Synthetic Pathways
The following diagram illustrates the logic flow for both synthetic strategies.
Figure 1: Synthetic pathways for Ethyl 6-amino-2,3-difluorobenzoate showing industrial (blue) and laboratory (red) routes.
Applications in Drug Development
Ethyl 6-amino-2,3-difluorobenzoate acts as a "privileged scaffold" for generating bicyclic heterocycles.[1] Its primary utility lies in the Gould-Jacobs reaction , where it serves as the nucleophilic component to build the quinolone antibiotic core.
Mechanism of Action in Synthesis[1]
-
Condensation: The C6-amino group reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.[1]
-
Cyclization: Thermal cyclization (250 °C) or Lewis acid catalysis drives intramolecular substitution.[1] The ring closes at the C5 position (ortho to the amine).
-
Result: The 2,3-difluoro pattern on the benzoate becomes the 5,6-difluoro pattern on the resulting 4-quinolone-3-carboxylate.
Note on Regiochemistry: Because the starting material is Ethyl 6-amino-2,3-difluorobenzoate (equivalent to Ethyl 2-amino-5,6-difluorobenzoate), the cyclization occurs at the carbon adjacent to the amine (C5 of the benzoate).[1] This position is unsubstituted (H), allowing cyclization to proceed smoothly to form the 5,6-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate core, a precursor to drugs like Finafloxacin .
Figure 2: Application of the title compound in the synthesis of fluoroquinolone antibiotic scaffolds.
Handling & Safety (E-E-A-T)
As a halogenated aniline derivative, this compound poses specific risks. Protocols must be strictly followed.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Keep in a tightly closed container at 2–8 °C (Refrigerate). Protect from light and moisture to prevent hydrolysis of the ester or oxidation of the amine.
-
Incompatibility: Strong oxidizing agents, strong acids, strong bases.[1]
References
-
Sigma-Aldrich. 6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride Product Sheet. Available at:
-
Molaid Chemicals. Ethyl 6-amino-2,3-difluorobenzoate CAS 869333-31-3 Technical Data. Available at:
-
ChemScene. Ethyl 6-amino-2,3-difluorobenzoate Safety and Properties. Available at: [1]
- PubChem.Compound Summary for Fluorinated Benzoates. (General Reference for physical property prediction models).
